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Compound of Interest

Compound Name: pseudolaric acid C2

Cat. No.: B3029899 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo studies on Pseudolaric Acid C2 (PAC2) are limited in publicly

available literature. However, PAC2 is the specific and rapidly formed metabolite of Pseudolaric

Acid B (PAB) following both oral and intravenous administration in rats. The rapid hydrolysis of

PAB to PAC2 is mediated by plasma esterases. Consequently, the in vivo biological activities

observed following PAB administration are likely attributable to PAC2. The following application

notes and protocols are based on in vivo studies conducted with PAB and are provided as a

strong foundational resource for designing and conducting in vivo studies with Pseudolaric
Acid C2.

Introduction
Pseudolaric Acid C2 (PAC2) is a diterpenoid natural product isolated from the root bark of

Pseudolarix kaempferi. It is the principal in vivo metabolite of Pseudolaric Acid B (PAB), a

compound that has demonstrated significant anti-tumor and anti-inflammatory activities. Given

its metabolic relationship, PAC2 is a molecule of high interest for therapeutic development.

These application notes provide an overview of suitable animal models, experimental

protocols, and known signaling pathways to facilitate in vivo research on PAC2, based on the

extensive studies of its precursor, PAB.
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The selection of an appropriate animal model is critical for the successful in vivo evaluation of

PAC2. Based on studies with PAB, the following models are recommended:

Mice:

Nude Mice (e.g., BALB/c-nu/nu): These immunodeficient mice are the standard for

subcutaneous xenograft models to study anti-tumor efficacy. Various human cancer cell

lines can be implanted to assess the effect of PAC2 on tumor growth.[1]

BALB/c Mice: This immunocompetent strain can be used for toxicity studies and certain

immunology-focused cancer models.

Specialized Murine Models: For studying specific biological processes, other models such

as those for delayed-type hypersensitivity (DTH) can be employed to investigate

immunomodulatory effects.

Rats:

Sprague-Dawley Rats: This strain is well-suited for pharmacokinetic and metabolism

studies due to its larger size, which facilitates repeated blood sampling.[2]

Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of Pseudolaric Acid B,

which can serve as a benchmark for designing studies with PAC2.

Table 1: In Vivo Anti-Tumor Efficacy of Pseudolaric Acid B
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Animal Model
Cancer Cell
Line

Treatment
Regimen

Outcome Reference

Nude Mice

QGY-TR50

(human liver

cancer)

25 mg/kg/day,

i.p.

~50% reduction

in tumor size

Clinical Cancer

Research

Nude Mice

HN22 (human

head and neck

cancer)

2.5 mg/kg/day (of

ethanol extract),

oral

Reduced tumor

growth
Molecules

Nude Mice

SW1990 (human

pancreatic

cancer)

PAB +

Gemcitabine

Markedly

restricted tumor

growth compared

to either agent

alone

Yonsei Medical

Journal

Mice

H22

(hepatocarcinom

a)

30 mg/kg/day,

i.p. for 10 days

14.4% tumor

growth inhibition

Pharmaceutical

Biology

Mice

H22

(hepatocarcinom

a)

60 mg/kg/day,

i.p. for 10 days

40.1% tumor

growth inhibition

Pharmaceutical

Biology

Mice
Lewis Lung

Cancer

30 mg/kg/day,

i.p. for 10 days

39.1% tumor

growth inhibition

Pharmaceutical

Biology

Mice
Lewis Lung

Cancer

60 mg/kg/day,

i.p. for 10 days

47.0% tumor

growth inhibition

Pharmaceutical

Biology

Table 2: Pharmacokinetic Parameters of Pseudolaric Acid B in Rats
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Animal
Model

Administrat
ion Route

Dose
(mg/kg)

Half-life (t½)
(minutes)

Key
Findings

Reference

Sprague-

Dawley Rats
Intravenous 2.0 16.1 ± 5.6

Linear

pharmacokin

etic

characteristic

s

Journal of

Pharmaceutic

al and

Biomedical

Analysis

Sprague-

Dawley Rats
Intravenous 4.0 30.0 ± 13.7

Linear

pharmacokin

etic

characteristic

s

Journal of

Pharmaceutic

al and

Biomedical

Analysis

Sprague-

Dawley Rats
Intravenous 8.0 27.4 ± 5.3

Linear

pharmacokin

etic

characteristic

s

Journal of

Pharmaceutic

al and

Biomedical

Analysis

Table 3: Toxicity Profile of Pseudolaric Acid B

Animal Model Study Type Dosing Observations Reference

Nude Mice
Anti-tumor

Efficacy

Up to 25

mg/kg/day, i.p.

Dosages were

well tolerated

with no signs of

toxicity or body

weight loss.

Clinical Cancer

Research

Nude Mice
Anti-tumor

Efficacy

2.5 mg/kg/day (of

ethanol extract)

No change in

body weight; no

apparent

histopathological

changes in liver

or kidney.[3]
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Experimental Protocols
The following are detailed protocols adapted from in vivo studies of PAB. These should be

optimized for PAC2.

Protocol 1: Preparation of Dosing Solution
This protocol is for preparing a solution suitable for intraperitoneal (i.p.) or intravenous (i.v.)

administration.

Materials:

Pseudolaric Acid C2

Dimethyl sulfoxide (DMSO)

Polyethylene glycol (PEG300)

Tween 80

Sterile Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of PAC2 in DMSO (e.g., 25 mg/mL). Ensure it is fully dissolved.

For a 1 mL final working solution, add 100 µL of the DMSO stock solution to 400 µL of

PEG300. Mix thoroughly.

Add 50 µL of Tween-80 to the mixture and mix until uniform.

Add 450 µL of sterile saline to bring the final volume to 1 mL.

Vortex the solution until it is clear.

Prepare the working solution fresh on the day of use.
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Protocol 2: Subcutaneous Tumor Xenograft Model in
Nude Mice
Objective: To evaluate the anti-tumor efficacy of PAC2 on the growth of human cancer cell

xenografts.

Animal Model: Male BALB/c-nu/nu mice, 4-6 weeks old.

Procedure:

Cell Culture: Culture the desired human cancer cell line (e.g., QGY-TR50, HN22) under

standard conditions.

Cell Implantation:

Harvest cells during their logarithmic growth phase.

Resuspend the cells in sterile PBS or serum-free medium at a concentration of 2 x 10⁷

cells/mL.

Subcutaneously inject 100 µL of the cell suspension (2 x 10⁶ cells) into the right flank of

each mouse.

Tumor Growth Monitoring:

Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

Measure tumor dimensions (length and width) with calipers every 2-3 days.

Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

Treatment Administration:

Randomize mice into treatment and control groups (n=8-10 per group).

Prepare the PAC2 dosing solution as described in Protocol 1.
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Administer PAC2 via intraperitoneal injection daily at the desired doses (e.g., 10, 25, 50

mg/kg).

Administer the vehicle solution to the control group.

Efficacy Evaluation:

Continue treatment for a predefined period (e.g., 14-21 days).

Monitor body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors.

Measure the final tumor weight and volume.

Calculate the percentage of tumor growth inhibition (% TGI).

Protocol 3: Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of PAC2.

Animal Model: Male Sprague-Dawley rats, 200-250g.

Procedure:

Catheterization (optional but recommended): For ease of blood sampling, catheterize the

jugular vein or carotid artery of the rats one day prior to the study.

Drug Administration:

Administer PAC2 intravenously via the tail vein at a specific dose (e.g., 5 mg/kg).

Blood Sampling:

Collect blood samples (approx. 200 µL) at predetermined time points (e.g., 0, 2, 5, 15, 30,

60, 120, 240 minutes) into heparinized tubes.

Centrifuge the blood samples to separate the plasma.
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Sample Analysis:

Store plasma samples at -80°C until analysis.

Quantify the concentration of PAC2 in plasma using a validated LC-MS/MS method.

Data Analysis:

Use pharmacokinetic software (e.g., WinNonlin) to calculate key parameters such as half-

life (t½), clearance (CL), and volume of distribution (Vd).

Signaling Pathways and Mechanisms of Action
Based on studies with PAB, PAC2 is expected to modulate several key signaling pathways

involved in cancer progression and inflammation.

PI3K/AKT/mTOR Pathway: PAB has been shown to inhibit this critical survival pathway,

leading to decreased cell proliferation and induction of apoptosis in cancer cells.[4]

Microtubule Destabilization: PAB acts as a microtubule-destabilizing agent, leading to cell

cycle arrest at the G2/M phase and subsequent apoptosis.[5] This is a key mechanism for its

anti-cancer effects.

Death Receptor 5 (DR5) Induction: In head and neck cancer, PAB induces apoptosis by

upregulating DR5, which triggers the extrinsic apoptotic pathway.[3]

Hippo-YAP Pathway: In pancreatic cancer, PAB has been shown to activate the Hippo-YAP

pathway, leading to the inhibition of cell proliferation and invasion.[6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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